N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a potential candidate for various scientific and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates separately, followed by their coupling through an acetamide linkage.
Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Indole Synthesis: Indole can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and indole rings.
Reduction: Reduced forms of the benzimidazole and indole rings.
Substitution: Substituted benzimidazole and indole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide involves its interaction with various molecular targets. The benzimidazole and indole moieties can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division . Indole derivatives can interact with serotonin receptors, affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-1H-indol-3-yl)acetamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality can lead to a broader spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N4O |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(1-propan-2-ylindol-3-yl)acetamide |
InChI |
InChI=1S/C22H24N4O/c1-15(2)26-14-16(17-7-3-6-10-20(17)26)13-22(27)23-12-11-21-24-18-8-4-5-9-19(18)25-21/h3-10,14-15H,11-13H2,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
RQQGFXPYTVHRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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